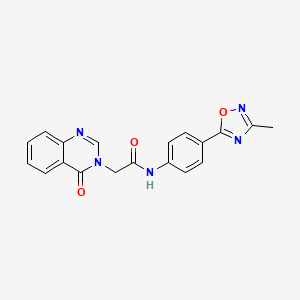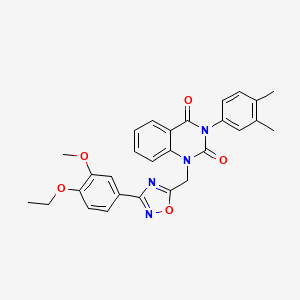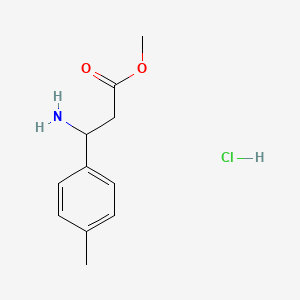
6-bromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-bromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential in treating various diseases, including cancer, inflammation, and autoimmune disorders.
作用機序
6-bromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one 11-7082 exerts its pharmacological effects by inhibiting the activity of the IκB kinase (IKK) complex, which is responsible for phosphorylating and degrading the NF-κB inhibitor protein IκBα. By preventing the degradation of IκBα, 6-bromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one 11-7082 effectively blocks the activation of NF-κB and downstream signaling pathways that promote inflammation, cell survival, and proliferation. Additionally, 6-bromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one 11-7082 has been shown to directly bind to and modify the activity of various proteins involved in cell signaling and metabolism.
Biochemical and Physiological Effects
6-bromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one 11-7082 has been shown to have various biochemical and physiological effects in both in vitro and in vivo models. In cancer cells, it can induce apoptosis, inhibit cell migration and invasion, and sensitize cells to chemotherapy and radiation therapy. Inflammatory cells, such as macrophages, are also affected by 6-bromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one 11-7082, as it can inhibit their activation and cytokine production. In animal models, 6-bromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one 11-7082 has been shown to reduce inflammation, improve insulin sensitivity, and protect against various diseases such as colitis and atherosclerosis.
実験室実験の利点と制限
One of the main advantages of using 6-bromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one 11-7082 in laboratory experiments is its specificity for inhibiting the IKK complex and NF-κB signaling pathway. This allows researchers to investigate the role of NF-κB in various diseases and test the efficacy of 6-bromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one 11-7082 as a potential therapeutic agent. However, it is important to note that 6-bromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one 11-7082 can also affect other signaling pathways and proteins, which may complicate the interpretation of results. Additionally, the solubility and stability of 6-bromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one 11-7082 can be challenging, and its effects may vary depending on the cell type and experimental conditions used.
将来の方向性
There are numerous future directions for research on 6-bromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one 11-7082. One area of interest is the development of more stable and potent analogs of 6-bromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one 11-7082 with improved pharmacokinetic properties. Additionally, further studies are needed to elucidate the effects of 6-bromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one 11-7082 on other signaling pathways and proteins, and to investigate its potential in treating various diseases such as Alzheimer's disease and viral infections. Finally, the use of 6-bromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one 11-7082 in combination with other drugs or therapies should be explored to maximize its therapeutic potential.
Conclusion
In conclusion, 6-bromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one 11-7082 is a small molecule inhibitor that has shown promise in treating various diseases through its inhibition of the IKK complex and NF-κB signaling pathway. Its specificity and potency make it a valuable tool for investigating the role of NF-κB in disease pathogenesis and testing the efficacy of 6-bromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one 11-7082 as a potential therapeutic agent. While there are limitations and challenges associated with using 6-bromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one 11-7082 in laboratory experiments, its potential in treating various diseases and its numerous future directions for research make it an exciting area of study.
合成法
6-bromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one 11-7082 can be synthesized using a multi-step process involving the reaction of 3-chloro-4-fluoroaniline with 6-bromo-2-hydroxychromone, followed by the addition of p-toluenesulfonyl chloride and triethylamine to form the final product. The purity of the compound can be confirmed using various analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
科学的研究の応用
6-bromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one 11-7082 has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, it has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in promoting tumor growth and survival. By inhibiting NF-κB, 6-bromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one 11-7082 can induce cell death and sensitize cancer cells to chemotherapy and radiation therapy.
In addition to cancer, 6-bromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one 11-7082 has also been investigated for its anti-inflammatory and immunomodulatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, as well as modulate the activity of immune cells such as macrophages and T cells. These effects make 6-bromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one 11-7082 a promising candidate for treating various autoimmune disorders such as rheumatoid arthritis and multiple sclerosis.
特性
IUPAC Name |
6-bromo-3-(3-chloro-4-fluorophenyl)sulfonylchromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7BrClFO4S/c16-9-1-4-13-8(5-9)6-14(15(19)22-13)23(20,21)10-2-3-12(18)11(17)7-10/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYIVTOCMKIABS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7BrClFO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-((6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide](/img/structure/B2376752.png)

![2-(2,4-Dimethylphenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2376755.png)
![N-butyl-2-chloro-N-methylthieno[3,2-d]pyrimidine-6-sulfonamide](/img/structure/B2376756.png)
![[4-(1,3-Benzothiazol-2-yl)phenyl] 2-chloropyridine-3-carboxylate](/img/structure/B2376757.png)
![6-ethyl 3-methyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2376760.png)
![Allyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride](/img/structure/B2376763.png)
![N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2-phenylacetamide](/img/structure/B2376765.png)
![1-(3-Fluoro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2376766.png)
![2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}butan-1-ol](/img/structure/B2376768.png)

![N-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2376773.png)
